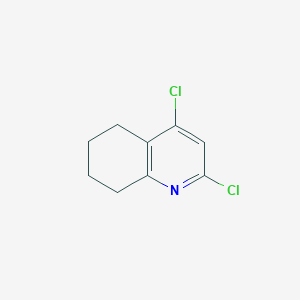

2,4-Dichloro-5,6,7,8-tetrahydroquinoline

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,4-dichloro-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKOBWWSTKFWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743974 | |

| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858279-01-3 | |

| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline typically involves the chlorination of tetrahydroquinoline derivatives. One common method includes the reaction of 5,6,7,8-tetrahydroquinoline with chlorine gas under controlled conditions to introduce chlorine atoms at the 2 and 4 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichloro-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: The chlorine atoms at the 2 and 4 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed:

Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

Reduction: Less chlorinated tetrahydroquinoline derivatives.

Substitution: Quinoline derivatives with various functional groups replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

DCTQ has been investigated for its potential therapeutic effects in several areas:

- Anti-inflammatory Agents : Research indicates that DCTQ may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.

- Metabolic Disorders : DCTQ has shown promise in managing metabolic disorders such as hyperlipidemia and diabetes mellitus. Studies suggest it can modulate lipid metabolism and potentially improve insulin sensitivity .

- Neuroprotective Effects : Compounds similar to DCTQ have demonstrated neuroprotective activities, suggesting that DCTQ might also be beneficial in neurodegenerative diseases.

Case Study: Anti-inflammatory Activity

A study focused on synthesizing novel derivatives of tetrahydroquinoline, including DCTQ, evaluated their anti-inflammatory effects using in vitro models. The results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting a pathway for developing new anti-inflammatory drugs.

Organic Synthesis Applications

DCTQ serves as an important intermediate in the synthesis of more complex quinoline derivatives. Its unique structure allows for various chemical transformations:

- Synthesis of Heterocycles : DCTQ is utilized in synthesizing halogenated heterocycles, which have applications in pharmaceuticals and agrochemicals .

- Functionalization Reactions : The compound can participate in reactions that introduce functional groups into organic molecules, enhancing the diversity of synthetic pathways available to chemists.

Although primarily studied for medicinal uses, DCTQ's chemical properties may also lend themselves to agricultural applications. Its potential as a herbicide or pesticide is under exploration due to its ability to affect plant growth pathways.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms at the 2 and 4 positions enhance its binding affinity to these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Chlorine Substitution Patterns: The 2,4-dichloro substitution in the target compound increases electron-withdrawing effects compared to mono-chlorinated analogs like 4-chloro or 8-chloro derivatives. This enhances its reactivity in nucleophilic aromatic substitution reactions .

Functional Group Additions :

- The 2-chloro-6,6-dimethyl variant introduces steric hindrance from the methyl groups, which may reduce metabolic degradation in drug design .

- 2,4-Diphenyl derivatives (CAS: 15997-45-2) prioritize π-π stacking interactions, making them suitable for applications in dyes or corrosion inhibition .

Challenges and Limitations

- Synthetic Complexity : Multi-step syntheses (e.g., three-step-one-pot reactions for tetrahydroacridines) often result in low yields (<10%) and require rigorous purification .

- Environmental Concerns: Chlorinated paraffins (CPs), including tetrahydroquinoline derivatives, are persistent organic pollutants, necessitating stringent regulatory compliance .

Biologische Aktivität

2,4-Dichloro-5,6,7,8-tetrahydroquinoline (DCTQ) is a compound belonging to the class of tetrahydroquinolines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of DCTQ, focusing on its antimicrobial, antitumor, and other pharmacological effects.

- Molecular Formula : C9H9Cl2N

- Molecular Weight : 202.09 g/mol

- Structure : DCTQ features a tetrahydroquinoline core substituted with two chlorine atoms at the 2 and 4 positions.

Antimicrobial Activity

DCTQ has been investigated for its antimicrobial properties. Research has shown that various tetrahydroquinoline derivatives exhibit significant antibacterial activity against a range of pathogens.

Table 1: Antimicrobial Activity of Tetrahydroquinoline Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DCTQ | Staphylococcus aureus | 8 µg/mL |

| DCTQ | Escherichia coli | 16 µg/mL |

| DCTQ | Candida albicans | 32 µg/mL |

The above table illustrates that DCTQ shows varying degrees of effectiveness against different microorganisms, indicating its potential as an antimicrobial agent .

Antitumor Activity

Recent studies have highlighted the antitumor potential of DCTQ and its derivatives. For instance, novel derivatives of tetrahydroquinoline have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.

Case Study: In Vitro Antitumor Activity

A study evaluated several tetrahydroquinoline derivatives, including DCTQ, against human cancer cell lines. The results indicated that:

- DCTQ exhibited an IC50 value of 12 µg/mL against breast cancer cells (MCF-7).

- Comparatively, the reference drug Doxorubicin had an IC50 value of 37.5 µg/mL , suggesting that DCTQ is more potent than this standard chemotherapeutic agent .

Other Biological Activities

Beyond its antimicrobial and antitumor properties, DCTQ has shown promise in several other areas:

- Antiviral Activity : Some studies suggest that derivatives of tetrahydroquinoline may inhibit viral replication, potentially offering therapeutic avenues for viral infections .

- Neuroprotective Effects : There is emerging evidence that tetrahydroquinolines could be beneficial in neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Q & A

Q. What spectroscopic methods are recommended for characterizing 2,4-Dichloro-5,6,7,8-tetrahydroquinoline?

To confirm the structure and purity of this compound, researchers should employ:

- 1H and 13C NMR spectroscopy : Key peaks include aromatic protons (δ 6.5–8.5 ppm) and methylene groups (δ 1.7–2.9 ppm). The chlorine substituents induce deshielding effects, shifting signals compared to non-chlorinated analogs .

- IR spectroscopy : Stretching vibrations for C-Cl bonds appear at 550–750 cm⁻¹, while NH/OH (if present) absorb near 3300 cm⁻¹ .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns help validate the molecular formula .

Q. What synthetic routes are used to prepare this compound?

A common approach involves:

Chlorination of the parent tetrahydroquinoline : Reagents like PCl₅ or SOCl₂ selectively introduce chlorine at positions 2 and 4 under anhydrous conditions .

Lithiation-electrophilic substitution : n-BuLi deprotonates the 8-position of tetrahydroquinoline, enabling chlorine introduction via electrophilic agents (e.g., Cl₂ or NCS) .

Oxidative methods : Catalytic systems (e.g., H₂O₂ with TlOAc/PhI) oxidize intermediates, followed by halogenation steps .

Q. How is the biological activity of this compound derivatives assessed?

- In vitro screening : Derivatives are tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure cytotoxicity .

- Antimicrobial assays : Disk diffusion or microdilution methods evaluate activity against Gram-positive/negative bacteria and fungi .

- SAR studies : Modifying substituents (e.g., replacing Cl with F or NO₂) reveals trends in potency and selectivity .

Advanced Research Questions

Q. How do crystal structure analyses resolve conformational ambiguities in this compound derivatives?

Single-crystal X-ray diffraction provides:

- Bond lengths/angles : Confirms Cl substitution patterns (average C-Cl bond length: 1.73 Å) .

- Hydrogen bonding networks : Water molecules often bridge O and N atoms, stabilizing 3D frameworks (e.g., O—H⋯O distances: 2.6–2.8 Å) .

- Ring conformation : The tetrahydroquinoline core adopts a half-chair or sofa geometry, influencing reactivity .

Q. What contradictions arise in hydrogenation pathways of tetrahydroquinoline derivatives, and how are they resolved?

- Regioselectivity conflicts : Hydrogenation may preferentially reduce the pyridine ring or adjacent carbons depending on catalysts (e.g., PtO₂ vs. Pd/C) .

- Resolution strategies : Isotopic labeling (e.g., D₂ gas) tracks hydrogenation sites, while computational DFT models predict thermodynamic preferences .

Q. How do structural modifications at the 4-position impact biological activity?

- Electron-withdrawing groups (Cl, NO₂) : Enhance antimicrobial activity by increasing electrophilicity and membrane penetration .

- Bulkier substituents (e.g., CF₃) : Reduce potency due to steric hindrance but improve metabolic stability .

- Data contradiction : Thioureas (e.g., 2,4-Cl-THQ-thiourea) show lower antiulcer activity than thioamides, likely due to reduced hydrogen-bonding capacity .

Methodological Guidance

Q. How to optimize reaction conditions for introducing boron groups into the tetrahydroquinoline scaffold?

- Miyaura borylation : Use Pd(dppf)Cl₂ catalyst with bis(pinacolato)diboron (B₂pin₂) in THF at 80°C .

- Monitoring : Track progress via TLC (Rf shift) or ¹¹B NMR for boron incorporation .

Q. What computational tools aid in predicting the reactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.